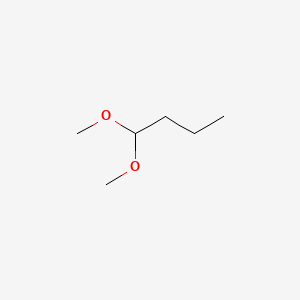

1,1-Dimethoxybutane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,1-dimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKUKLGGGNLHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196251 | |

| Record name | Butane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-87-4 | |

| Record name | Butane, 1,1-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004461874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4461-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of butanal dimethyl acetal

An In-depth Technical Guide on the Physical Properties of Butanal Dimethyl Acetal

Introduction

Butanal dimethyl acetal, also known as 1,1-dimethoxybutane, is an organic compound classified as an acetal. It is formed from the reaction of butanal (butyraldehyde) and methanol. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a workflow for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Data Presentation: Physical Properties

The quantitative are summarized in the table below for clear reference and comparison.

| Physical Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₆H₁₄O₂ | - | - | [1] |

| Molecular Weight | 118.17 | g/mol | - | [1] |

| Appearance | Colorless clear liquid | - | (est.) | [2][3] |

| Boiling Point | 110.00 to 112.00 | °C | @ 760.00 mm Hg | [2][3] |

| Vapor Pressure | 26.270 | mmHg | @ 25.00 °C (est.) | [2][3] |

| Flash Point | 10.00 | °C | (50.00 °F, TCC) | [2][3] |

| logP (o/w) | 1.022 | - | (est.) | [2][3] |

| Solubility in Water | 9533 | mg/L | @ 25 °C (est.) | [2][3] |

| Solubility in Other Solvents | Soluble in alcohol | - | - | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of acetals and the determination of key physical properties are outlined below. These protocols are generalized from standard laboratory practices.

Synthesis of Butanal Dimethyl Acetal (Acetalization)

The formation of acetals from aldehydes and alcohols is an acid-catalyzed equilibrium reaction.[4][5] To drive the reaction towards the product, the water byproduct is typically removed.

-

Materials: Butanal, Methanol, Acid Catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid), Drying Agent (e.g., anhydrous sodium sulfate), Trimethyl orthoformate (optional, as a water scavenger).

-

Procedure:

-

A mixture of butanal (1 equivalent) is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as 0.1 mol% hydrochloric acid, is added to the solution.[6]

-

The reaction mixture is stirred at an ambient temperature. The progress of the reaction can be monitored by techniques like Gas Chromatography (GC).[6]

-

To drive the equilibrium, water can be removed, or a dehydrating agent like trimethyl orthoformate can be added.[6]

-

Upon completion, the reaction is quenched by adding a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

The product is extracted using an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over a drying agent like anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure butanal dimethyl acetal.

-

Boiling Point Determination

The boiling point is measured at a specific pressure, typically atmospheric pressure (760 mm Hg).

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle, boiling chips.

-

Procedure:

-

The purified butanal dimethyl acetal is placed in a distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation. The thermometer bulb should be positioned just below the side arm of the distillation flask to ensure an accurate reading of the vapor temperature.

-

The liquid is heated gradually.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature at which the liquid actively boils and condenses on the thermometer.

-

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance.

-

Procedure:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid (butanal dimethyl acetal), ensuring no air bubbles are present.

-

The pycnometer is thermostated to a specific temperature (e.g., 25 °C).

-

The mass of the filled pycnometer is measured.

-

The procedure is repeated with a reference substance of known density, typically distilled water.

-

The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: Digital refractometer (e.g., Abbé refractometer).[7]

-

Procedure:

-

The refractometer is calibrated using a standard, such as distilled water.[7]

-

A few drops of the butanal dimethyl acetal sample are placed on the prism of the refractometer.

-

The measurement is taken at a specified temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).[7]

-

The prism is cleaned thoroughly with a suitable solvent (e.g., acetone) after the measurement.[7]

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of butanal dimethyl acetal.

Caption: Workflow for the synthesis and analysis of butanal dimethyl acetal.

References

- 1. butyraldehyde dimethyl acetal | CAS#:4461-87-4 | Chemsrc [chemsrc.com]

- 2. butyraldehyde dimethyl acetal, 4461-87-4 [thegoodscentscompany.com]

- 3. butyraldehyde dimethyl acetal, 4461-87-4 [perflavory.com]

- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Density, Speed of Sound, Refractive Index, and the Derived Properties of Binary Mixtures of N,N-Dimethylacetamide with 1-Butanol, 1-Pentanol, Furfural, or Furfuryl Alcohol at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dimethoxybutane, including its chemical identifiers, physicochemical properties, and key applications in organic synthesis. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Chemical Identifiers

This compound is an organic compound classified as an acetal. It is also known as butanal dimethyl acetal. Below is a summary of its key identifiers.[1][2][3][4]

| Identifier | Value |

| CAS Number | 4461-87-4[1][2][3][4] |

| Molecular Formula | C6H14O2[1][2][3][4] |

| Molecular Weight | 118.176 g/mol [1][2][4] |

| IUPAC Name | This compound[3][5] |

| Synonyms | Butane, 1,1-dimethoxy-; Butanal dimethyl acetal; Dimethoxybutane[1][2] |

| InChI | InChI=1S/C6H14O2/c1-4-5-6(7-2)8-3/h6H,4-5H2,1-3H3[2] |

| InChIKey | DZKUKLGGGNLHNY-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCCC(OC)OC[1][2][3][4] |

| EC Number | 686-190-1[1] |

| DSSTox Substance ID | DTXSID60196251[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Boiling Point | 111.9 °C at 760 mmHg[1] |

| Density | 0.84 g/cm³[1] |

| Flash Point | 10.1 °C[1] |

| Vapor Pressure | 26.3 mmHg at 25°C[1] |

| Refractive Index | 1.389[1] |

| XLogP3 | 1.3[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 4[1] |

| Exact Mass | 118.099379685[1] |

| Enthalpy of Formation (Liquid) | -351. ± 1. kJ/mol[6] |

Role in Organic Synthesis

The primary application of this compound in organic synthesis is as a protecting group for aldehydes.[7] The acetal group is stable in neutral to strongly basic conditions, which allows for chemical modifications on other parts of a molecule without affecting the carbonyl group.[7] This is particularly useful in reactions involving strong nucleophiles or bases, such as Grignard reagents or organolithium compounds.[7] The acetal can be easily removed to regenerate the aldehyde under acidic conditions.[7]

Caption: Role of this compound as a protecting group.

Experimental Protocols

Synthesis of this compound from Butyraldehyde and Methanol

This protocol describes a common method for the synthesis of this compound.[8]

Materials:

-

Butyraldehyde

-

Methanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dean-Stark apparatus (optional, for water removal)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butyraldehyde and an excess of anhydrous methanol (typically 2-3 equivalents).

-

Add a catalytic amount of the acid catalyst to the mixture.

-

The reaction mixture is heated to reflux with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

To drive the equilibrium towards the product, the water formed during the reaction is removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The acid catalyst is neutralized by adding a mild base (e.g., sodium bicarbonate solution).

-

The excess methanol is removed by distillation.

-

The crude product is washed with water to remove any remaining water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

The final product, this compound, is purified by fractional distillation.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

Derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals. For instance, 4-chloro-1,1-dimethoxybutane is a key building block in the synthesis of triptan-class drugs used for treating migraines, such as sumatriptan.[9] The protected aldehyde functionality allows for selective reactions at other positions of the molecule.

Safety and Handling

This compound is classified as an extremely flammable liquid and vapor.[2] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[2] Personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[2]

Precautionary Statements:

-

Keep container tightly closed.[2]

-

Ground and bond container and receiving equipment.[2]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Use non-sparking tools.[2]

-

Take action to prevent static discharges.[2]

In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[2] For inhalation, move the person to fresh air. If on skin or hair, take off immediately all contaminated clothing and rinse skin with water or shower.[2] Store in a well-ventilated place and keep cool.[2]

References

- 1. This compound|lookchem [lookchem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound 95% | CAS: 4461-87-4 | AChemBlock [achemblock.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CID 158743587 | C6H13O2+ | CID 158743587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | 4461-87-4 | Benchchem [benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis and Preparation of 1,1-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 1,1-dimethoxybutane, a valuable acetal in organic synthesis, often utilized as a protecting group for butyraldehyde and as an intermediate in the manufacturing of fine chemicals and pharmaceuticals. This document details the primary synthetic methodologies, with a focus on the acid-catalyzed acetalization of butanal and methanol. It includes a thorough examination of reaction mechanisms, a comparative analysis of various catalytic systems, detailed experimental protocols, and extensive quantitative data to support reproducibility and optimization.

Introduction

This compound, also known as butanal dimethyl acetal, is a key organic compound with the chemical formula C₆H₁₄O₂. Its structure features a butane backbone with two methoxy groups attached to the first carbon atom. This acetal functionality makes it stable under neutral and basic conditions, rendering it an effective protecting group for the aldehyde functional group in butyraldehyde during multi-step organic syntheses. The ability to easily introduce and subsequently remove this protecting group under acidic conditions is a cornerstone of its utility. Beyond its role in protection, this compound and its derivatives are important building blocks in the synthesis of more complex molecules.

Synthesis of this compound

The most prevalent and industrially viable method for the synthesis of this compound is the acid-catalyzed reaction of butanal with an excess of methanol.[1] This reaction is an equilibrium process, and to drive it towards the formation of the acetal, it is crucial to remove the water formed as a byproduct.[1]

Reaction Mechanism

The formation of this compound from butanal and methanol proceeds via a two-step mechanism involving a hemiacetal intermediate. The reaction is initiated by the protonation of the carbonyl oxygen of butanal by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of a methanol molecule on the carbonyl carbon, leading to the formation of a hemiacetal.[1]

The hemiacetal then undergoes further reaction in the acidic medium. Its hydroxyl group is protonated, forming a good leaving group (water). The subsequent loss of a water molecule results in the formation of a resonance-stabilized oxonium ion. A second molecule of methanol then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Finally, deprotonation of the resulting intermediate yields the stable this compound and regenerates the acid catalyst.[1]

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound

Catalytic Systems

A variety of acid catalysts can be employed for the synthesis of this compound, which can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts

Homogeneous catalysts are soluble in the reaction medium and include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TsOH).[1] Lewis acids, for instance, iron(III) chloride (FeCl₃), can also be utilized.[1] While generally efficient, a significant drawback of homogeneous catalysis is the need for neutralization of the acid upon reaction completion and the subsequent removal of the resulting salt, which can complicate the purification process.

Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture, allowing for straightforward recovery and recycling, which is both environmentally and economically beneficial. Examples of heterogeneous catalysts used for acetalization reactions include acidic ion-exchange resins like Amberlyst-15 and metal-supported catalysts such as chromium on activated carbon (Cr/AC).[2]

The following table summarizes a comparison of different catalytic systems for acetal synthesis.

| Catalyst Type | Catalyst Example | Advantages | Disadvantages |

| Homogeneous | p-Toluenesulfonic Acid (p-TsOH) | High catalytic activity, mild reaction conditions. | Difficult to separate from the reaction mixture, requires neutralization. |

| Sulfuric Acid (H₂SO₄) | Strong acid, high reaction rates. | Corrosive, can lead to side reactions, difficult to remove. | |

| Heterogeneous | Amberlyst-15 | Easily separable and recyclable, minimal corrosion. | Potentially lower activity compared to homogeneous catalysts, mass transfer limitations. |

| Cr/Activated Carbon | Recyclable, can be used in continuous flow systems.[2] | May require higher temperatures and pressures.[2] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using both homogeneous and heterogeneous catalysts.

Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)

Materials:

-

Butanal (1.0 mol, 72.11 g)

-

Methanol (3.0 mol, 96.1 g, 121.5 mL)

-

p-Toluenesulfonic acid monohydrate (0.01 mol, 1.90 g)

-

Anhydrous sodium carbonate

-

Dichloromethane

Procedure:

-

To a stirred solution of butanal in methanol in a round-bottom flask equipped with a reflux condenser and a drying tube, add p-toluenesulfonic acid monohydrate.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by adding anhydrous sodium carbonate until the effervescence ceases.

-

Filter the mixture to remove the solid sodium carbonate and p-toluenesulfonate salt.

-

Remove the excess methanol by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound (boiling point: 114-115 °C).

Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

Materials:

-

Butanal (1.0 mol, 72.11 g)

-

Methanol (3.0 mol, 96.1 g, 121.5 mL)

-

Amberlyst-15 (10 g, pre-washed with methanol and dried)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine butanal, methanol, and Amberlyst-15 resin.

-

Heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the Amberlyst-15 catalyst by simple filtration. The catalyst can be washed with methanol, dried, and reused.

-

Remove the excess methanol from the filtrate by rotary evaporation.

-

The resulting crude product can be purified by fractional distillation as described in the homogeneous catalysis procedure.

Caption: Figure 2: General Experimental Workflow for this compound Synthesis

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Comparison of Reaction Yields with Different Catalysts

| Catalyst | Molar Ratio (Butanal:Methanol:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic Acid | 1:3:0.01 | 65-70 | 4-6 | ~85-95 | General Procedure |

| Sulfuric Acid | 1:3:0.01 | 65-70 | 3-5 | ~90-98 | [3] |

| Amberlyst-15 | 1:3:(10g/mol butanal) | 65-70 | 6-8 | ~80-90 | General Procedure |

| Cobalt(II) functionalized silica | - | Reflux | 2.5 | 98 | [4] |

Yields are approximate and can vary based on specific reaction conditions and purification efficiency.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| Boiling Point | 114-115 °C |

| Density | 0.847 g/cm³ |

| Refractive Index | 1.393 |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.33 (t, J=5.6 Hz, 1H), 3.31 (s, 6H), 1.57 (m, 2H), 1.38 (m, 2H), 0.91 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 103.9, 52.8, 36.3, 18.9, 13.9 |

| IR (neat, cm⁻¹) ν | 2958, 2873, 1465, 1380, 1125, 1060 |

| Mass Spectrum (EI, m/z) | 117 ([M-H]⁺), 87, 75, 59, 45 |

Conclusion

The synthesis of this compound via acid-catalyzed acetalization of butanal with methanol is a robust and efficient method. The choice between homogeneous and heterogeneous catalysts depends on the specific requirements of the synthesis, such as scale, desired purity, and the importance of catalyst recyclability. This guide provides the necessary theoretical background and practical protocols to enable researchers and professionals in drug development and other chemical industries to successfully synthesize and utilize this important chemical intermediate. The provided quantitative data serves as a valuable resource for optimizing reaction conditions and ensuring the identity and purity of the final product.

References

The Formation of 1,1-Dimethoxybutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation mechanism of 1,1-dimethoxybutane, a critical protecting group for aldehydes in organic synthesis. The document outlines the underlying acid-catalyzed acetalization reaction, presents quantitative data from various synthetic approaches, details experimental protocols, and visualizes the reaction pathway and experimental workflow.

Core Mechanism: Acid-Catalyzed Acetalization

The formation of this compound from butanal (butyraldehyde) and methanol is a classic example of an acid-catalyzed nucleophilic addition reaction.[1][2] This equilibrium process involves two main stages: the formation of a hemiacetal intermediate, followed by its conversion to the stable acetal product.[2] The overall reaction is driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark trap or by using dehydrating agents.[2]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of butanal, significantly increasing the electrophilicity of the carbonyl carbon.[2]

-

First Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon.[2]

-

Deprotonation: A base (such as another methanol molecule or the conjugate base of the acid catalyst) removes a proton from the oxonium ion, yielding a neutral hemiacetal intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[2]

-

Formation of a Resonance-Stabilized Cation: The lone pair of electrons on the adjacent methoxy group helps to eliminate the water molecule, forming a resonance-stabilized oxonium ion.[2]

-

Second Nucleophilic Attack: A second molecule of methanol attacks the electrophilic carbon of the oxonium ion.[2]

-

Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.[2]

Caption: Acid-catalyzed formation of this compound from butanal.

Data Presentation: Synthesis of Dimethoxybutane Acetals

The following tables summarize quantitative data for the synthesis of this compound and its structurally related analogs under various catalytic conditions.

Table 1: Homogeneous Catalysis

| Product | Aldehyde | Catalyst | Catalyst Loading | Conditions | Yield (%) | Reference |

| 4-Chlorobutanal dimethyl acetal | 4-Chlorobutanal | Conc. H₂SO₄ | Catalytic | 25-30 °C, 3 h | 87 | [3] |

| 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal | 4-Chlorobutanal dimethyl acetal | Aq. Dimethylamine | - | 50 °C, 3 h | 84 | [4] |

| General Aliphatic Acetals | Aliphatic Aldehydes | Hydrochloric Acid | 0.1 mol % | Ambient Temp, 30 min | Excellent | [5][6] |

| 4-Aminobutyraldehyde dimethyl acetal | N-(3-cyanopropyl)phthalimide (multi-step) | H₂SO₄ | Catalytic | Room Temp | 95.5 | [7] |

Table 2: Heterogeneous Catalysis

| Product | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

| This compound | Butanal | Cobalt(II) 2-propyliminomethyl-phenolate functionalized mesoporous silica | Reflux, 2.5 h | 98 | [8] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of a dimethyl acetal, based on a procedure for a structurally similar compound, which can be adapted for this compound.

Synthesis of 4-Chlorobutanal Dimethyl Acetal[3]

Materials:

-

Sodium salt of 4-chloro-1-hydroxy butane sulfonic acid

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

10% brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In Situ Aldehyde Generation: 4-Chlorobutanal is generated in situ from the sodium salt of 4-chloro-1-hydroxy butane sulfonic acid under alkaline conditions. The resulting unisolated aldehyde is used directly in the next step.

-

Acetalization: Methanol (96 mL, 2.375 mol) is added directly to the filtrate containing the crude 4-chlorobutanal. The reaction mixture is stirred for 15 minutes.

-

Catalyst Addition: Concentrated sulfuric acid is added dropwise over 30 minutes at 25-30 °C with vigorous stirring.

-

Reaction: The solution is stirred for 3 hours at the same temperature. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: The resulting solid is filtered off. The filtrate is washed with 5% aqueous sodium bicarbonate solution (300 mL) followed by 10% brine solution (500 mL).

-

Drying and Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by vacuum distillation to afford 4-chlorobutanal dimethyl acetal as a colorless liquid. (Yield: 87%, Purity by GC: 98.5%, b.p. 50 °C/8.5 mm Hg).

Characterization Data for a Related Compound (4-(N,N-dimethylamino)butanal dimethyl acetal): [4]

-

¹H NMR (CDCl₃, 200 MHz): δ 1.47-1.63 (m, 4H), 2.21 (s, 6H), 2.24 (t, J = 7.0 Hz, 2H), 3.31 (s, 6H), 4.37 (t, J = 5.4 Hz, 2H).

-

IR (cm⁻¹): 2945 (-CH₂-), 2816 (-CH-), 1464 (C-N), 1074 (-C-O-).

-

Mass (m/z): 162.5 (M+1).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for a typical acetal synthesis and purification process.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate - Google Patents [patents.google.com]

- 2. This compound | 4461-87-4 | Benchchem [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. 4-(N,N-Dimethylamino)butanal Dimethyl Acetal | 19718-92-4 [chemicalbook.com]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. METHOD OF PRODUCING AMINO DIALKOXY ALDEHYDES VIA HYDROFORMYLATION - Patent 2205551 [data.epo.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Spectral Data of 1,1-Dimethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for 1,1-dimethoxybutane (CAS No. 4461-87-4), a key organic compound often utilized as a protecting group for aldehydes and as a synthetic intermediate. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, along with a logical workflow for structural elucidation. All quantitative data is summarized in structured tables for clarity and ease of comparison, making this a vital resource for researchers in organic synthesis and drug development.

Spectroscopic Data Summary

The structural characterization of this compound is robustly supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.36 | Triplet (t) | 1H | CH(OCH₃)₂ |

| 3.31 | Singlet (s) | 6H | OCH₃ |

| 1.55 | Multiplet (m) | 2H | CH₂CH(O-)₂ |

| 1.40 | Sextet | 2H | CH₂CH₃ |

| 0.91 | Triplet (t) | 3H | CH₂CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 104.2 | C H(OCH₃)₂ |

| 53.9 | OC H₃ |

| 36.3 | C H₂CH(O-)₂ |

| 19.1 | C H₂CH₃ |

| 14.1 | CH₂C H₃ |

Solvent: CDCl₃

Table 3: Mass Spectrometry (MS) Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 118 | <1 | [M]⁺ (Molecular Ion) |

| 87 | 65 | [M - OCH₃]⁺ |

| 75 | 100 | [CH(OCH₃)₂]⁺ |

| 71 | 60 | [M - CH₃OH - H]⁺ |

| 47 | 20 | [CH₃O=CH₂]⁺ |

| 43 | 85 | [CH₃CH₂CH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2958, 2935, 2873 | Strong | C-H Stretch | sp³ C-H (Alkyl) |

| 1466 | Medium | C-H Bend | -CH₂- Scissoring |

| 1380 | Medium | C-H Bend | -CH₃ Bending |

| 1124, 1068 | Strong | C-O Stretch | Acetal C-O |

Sample Phase: Liquid Film

Structural Elucidation Workflow

The collective data from MS, IR, and NMR spectroscopy provides complementary information that, when integrated, leads to the unambiguous structural determination of this compound. The logical relationship between these analytical techniques and the deduced structural features is illustrated below.

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

-

Instrumental Analysis:

-

The NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz or higher).

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

The acquired FID is Fourier transformed to generate the frequency-domain spectrum.

-

The spectrum is phase-corrected and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal.

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid, the spectrum can be conveniently obtained as a thin film.

-

Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrumental Analysis:

-

The prepared salt plates are placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty spectrometer is recorded first.

-

The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

The instrument measures the transmittance of infrared radiation through the sample over a typical range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

The positions of significant absorption bands are identified and reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

This compound is a volatile liquid, making it suitable for introduction via Gas Chromatography (GC-MS) or a direct insertion probe.

-

For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC, which separates the compound before it enters the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier, which generates a signal proportional to the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

-

Conclusion

The spectral data presented in this guide provide a complete and consistent picture for the structure of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the acetal functional group and alkane substructures, and the mass spectrum corroborates the molecular weight and reveals characteristic fragmentation pathways. The provided protocols offer a standardized basis for the replication of these results, ensuring data integrity and comparability. This comprehensive spectral guide serves as a valuable reference for chemists and researchers engaged in synthetic chemistry and drug discovery.

An In-depth Technical Guide to the Solubility of 1,1-Dimethoxybutane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-dimethoxybutane, also known as butyraldehyde dimethyl acetal. Due to a notable lack of publicly available quantitative data on its solubility in various organic solvents, this document focuses on providing a robust framework for researchers to determine these parameters experimentally. It includes a detailed experimental protocol and a conceptual framework for understanding the solubility of acetals.

Introduction to this compound and its Solubility

This compound is a stable acetal primarily used in organic synthesis as a protecting group for aldehydes and as a synthetic intermediate. Its solubility is a critical parameter for reaction optimization, purification processes, and formulation development.

Structurally, this compound possesses a nonpolar n-butyl group and two polar methoxy groups. This amphiphilic nature suggests it will be miscible with a wide range of organic solvents. Following the principle of "like dissolves like," it is expected to be highly soluble in polar protic solvents like alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, ethyl acetate), as well as in nonpolar solvents (e.g., hexane, toluene). While one source confirms its solubility in alcohol, specific quantitative data remains largely unpublished.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for this compound in common organic solvents. For this reason, the following table is provided as a template for researchers to populate with their own experimentally determined data. This standardized format will facilitate the comparison of solubility across different solvents and temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (Mole Fraction, x₁) |

| Methanol | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available | Data not available |

| Hexane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Chloroform | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |

Note: Researchers are encouraged to determine this data at multiple temperatures (e.g., 25°C, 40°C, 60°C) to understand the temperature dependence of solubility.

Experimental Protocol for Solubility Determination

The following protocol details the Isothermal Saturation Method (Shake-Flask Method) , a reliable technique for determining the solubility of a liquid solute like this compound in an organic solvent. The concentration of the dissolved solute is then quantified using Gas Chromatography with Flame Ionization Detection (GC-FID).

3.1. Materials and Equipment

-

Solute: High-purity this compound (>98%)

-

Solvents: HPLC-grade or equivalent purity organic solvents of interest

-

Internal Standard: A non-reactive, volatile compound with a distinct retention time from the solute and solvent (e.g., dodecane).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Glass vials with PTFE-lined screw caps (e.g., 10 mL)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm PTFE)

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., DB-5 or equivalent).

-

3.2. Methodology

Step 1: Preparation of Calibration Standards

-

Prepare a stock solution of this compound in the chosen solvent.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Add a fixed concentration of the internal standard to each calibration standard and the blank solvent.

-

Analyze each standard by GC-FID to generate a calibration curve (peak area ratio of solute to internal standard vs. concentration).

Step 2: Sample Preparation and Equilibration

-

Add a known volume of the solvent to several glass vials.

-

Add an excess amount of this compound to each vial to create a biphasic system, ensuring that an undissolved phase of the solute is clearly visible.

-

Seal the vials tightly and place them in a thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

Step 3: Sample Analysis

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot from the supernatant (the solvent-rich phase) using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the pure solvent to bring its concentration within the range of the calibration curve.

-

Add the internal standard to the diluted sample at the same concentration used for the calibration standards.

-

Inject the sample into the GC-FID and record the chromatogram.

Step 4: Data Calculation

-

From the chromatogram, determine the peak area ratio of this compound to the internal standard.

-

Using the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration in the original saturated solution. This value represents the solubility at that temperature.

-

Express the solubility in desired units, such as g/100 mL or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for determining the solubility of this compound.

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in various organic solvents. The generation of this fundamental data will be invaluable for its application in synthetic chemistry and pharmaceutical sciences.

The Role of 1,1-Dimethoxybutane as an Aldehyde Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the selective protection of reactive functional groups is paramount. Aldehydes, with their high reactivity towards nucleophiles and bases, often necessitate temporary masking to prevent unwanted side reactions. 1,1-Dimethoxybutane, the dimethyl acetal of butyraldehyde, serves as a robust and reliable protecting group for the aldehyde functionality. Its stability under neutral to strongly basic conditions allows for a wide range of chemical transformations on other parts of a molecule. Subsequent deprotection under mild acidic conditions efficiently regenerates the aldehyde. This technical guide provides an in-depth overview of the chemical principles, experimental protocols, and practical applications of this compound as an aldehyde protecting group.

Introduction

The strategic use of protecting groups is a cornerstone of modern organic synthesis. An ideal protecting group should be easily and selectively introduced, stable to a desired set of reaction conditions, and readily and selectively removed without affecting other functional groups. This compound fulfills these criteria for the protection of the butyraldehyde moiety, and its principles can be extended to the protection of other aldehydes as their dimethyl acetals.

The core of this protective strategy lies in the conversion of the electrophilic carbonyl carbon of the aldehyde into a less reactive tetrahedral carbon in the acetal form. This transformation renders the protected aldehyde inert to a variety of reagents, including strong nucleophiles and bases.

Chemical Properties and Stability

This compound is a colorless liquid with the chemical formula C₆H₁₄O₂.[1] As a dimethyl acetal, its stability is dictated by the reaction conditions.

Stability:

-

Basic and Nucleophilic Conditions: Acetals, including this compound, are highly stable in neutral to strongly basic environments.[2][3] This stability extends to their inertness towards common nucleophilic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as reducing agents like lithium aluminum hydride (LiAlH₄).[2] The lack of an acidic proton and the electron-donating nature of the alkoxy groups prevent attack by bases and nucleophiles.[4]

-

Acidic Conditions: this compound is readily cleaved under acidic conditions, especially in the presence of water, to regenerate the parent butyraldehyde.[2] The mechanism involves protonation of one of the oxygen atoms, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.17 g/mol |

| Boiling Point | 111.9 °C at 760 mmHg |

| Density | 0.84 g/cm³ |

| Refractive Index | 1.389 |

Experimental Protocols

Protection of Butyraldehyde as this compound

The formation of this compound from butyraldehyde is an acid-catalyzed reaction with methanol, typically in the presence of a dehydrating agent to drive the equilibrium towards the acetal.[2][5] Trimethyl orthoformate is a common and effective dehydrating agent as it reacts with the water produced to form methanol and methyl formate.[2]

Example Protocol:

-

Reagents:

-

Butyraldehyde

-

Methanol (excess)

-

Trimethyl orthoformate

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous sodium bicarbonate (for quenching)

-

Anhydrous sodium sulfate (for drying)

-

Dichloromethane (for extraction)

-

-

Procedure:

-

To a solution of butyraldehyde in excess methanol, add trimethyl orthoformate.

-

Cool the mixture in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise with vigorous stirring.[6]

-

Allow the reaction to stir at room temperature for a specified time (e.g., 3 hours).[6]

-

Quench the reaction by the careful addition of anhydrous sodium bicarbonate until the acid is neutralized.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by distillation to afford this compound.

-

Quantitative Data for Acetal Formation:

| Aldehyde | Catalyst | Reaction Time | Temperature | Yield | Reference |

| 4-Chlorobutyraldehyde | Conc. H₂SO₄ | 3 h | 25-30 °C | 87% | [6] |

| Butyraldehyde | Cobalt(II) complex | 2.5 h | Reflux | 98% | [7] |

Deprotection of this compound to Butyraldehyde

The regeneration of the aldehyde from its dimethyl acetal is achieved by acid-catalyzed hydrolysis.[2]

Example Protocol:

-

Reagents:

-

This compound

-

Acetone/Water mixture or aqueous acid (e.g., dilute HCl, acetic acid)

-

Sodium bicarbonate solution (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

-

Procedure:

-

Dissolve this compound in a mixture of acetone and a dilute aqueous acid (e.g., 1M HCl).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield butyraldehyde.

-

Quantitative Data for Acetal Deprotection:

General deprotection of dimethyl acetals proceeds in high yields, often quantitatively. Specific data for this compound is less commonly reported as it is often an intermediate, but yields are expected to be high under appropriate acidic conditions.

Application in Multi-Step Synthesis

The utility of this compound as a protecting group is best illustrated in the context of a multi-step synthesis where a nucleophilic or basic reaction is performed on another part of the molecule.

Hypothetical Workflow:

Consider a synthetic route requiring the conversion of a bromo-aldehyde to a Grignard reagent, which then reacts with an electrophile. The aldehyde must be protected to prevent it from reacting with the Grignard reagent.

Caption: Multi-step synthesis workflow.

In this workflow, the aldehyde is first protected as its dimethyl acetal. The resulting bromo-acetal can then be safely converted to a Grignard reagent, which subsequently reacts with an electrophile. Finally, acid-catalyzed hydrolysis removes the acetal protecting group to reveal the aldehyde functionality in the final product.

Visualization of Reaction Mechanisms

Acetal Formation

The acid-catalyzed formation of this compound from butyraldehyde and methanol proceeds through a hemiacetal intermediate.

Caption: Mechanism of acetal formation.

Acetal Deprotection

The hydrolysis of this compound back to butyraldehyde is the reverse of the formation mechanism.

Caption: Mechanism of acetal deprotection.

Conclusion

This compound is an effective and widely applicable protecting group for the aldehyde functionality in organic synthesis. Its ease of formation, stability under a broad range of non-acidic conditions, and facile removal make it an invaluable tool for researchers and professionals in drug development and other areas of chemical synthesis. The principles governing its use are well-established, and the experimental protocols for its implementation are robust and high-yielding. A thorough understanding of the chemistry of acetal protection and deprotection is essential for the successful design and execution of complex synthetic strategies.

References

- 1. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. wyzant.com [wyzant.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. asianpubs.org [asianpubs.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Stability of 1,1-Dimethoxybutane in Neutral and Basic Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1-Dimethoxybutane, a simple acyclic acetal, exhibits high stability in neutral and basic aqueous environments. This characteristic is fundamental to its use as a protective group for butyraldehyde in multi-step organic synthesis, particularly in drug development, where reaction intermediates are often subjected to various pH conditions. This technical guide provides an in-depth analysis of the stability profile of this compound, outlines its degradation pathways, and presents detailed experimental protocols for its stability assessment. While specific kinetic data for this compound is not extensively available in public literature, this guide infers its stability based on the well-established principles of acetal chemistry.

Core Concepts: Acetal Stability

Acetals are a class of organic compounds with the general structure RCH(OR')₂. Their stability is highly dependent on the pH of the surrounding medium.

-

Neutral and Basic Media: In neutral (pH ≈ 7) and basic (pH > 7) conditions, acetals are generally stable and resistant to hydrolysis.[1] The absence of a proton source prevents the initiation of the hydrolytic cleavage of the C-O bonds. This stability is a key feature exploited in synthetic chemistry, where acetals serve as protecting groups for aldehydes and ketones against nucleophiles and basic reagents.

-

Acidic Media: Conversely, acetals readily undergo hydrolysis in the presence of an acid catalyst to yield the parent aldehyde (or ketone) and two molecules of the corresponding alcohol.[1][2] The reaction is initiated by protonation of one of the oxygen atoms, which facilitates the departure of an alcohol molecule and the formation of a resonance-stabilized carbocation intermediate.[2] Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes further to the aldehyde.

Stability Profile of this compound

Based on the general principles of acetal chemistry, this compound (also known as butanal dimethyl acetal) is expected to be highly stable under neutral and basic conditions. Significant degradation is not anticipated at ambient temperatures in aqueous solutions with a pH of 7 or higher.

Quantitative Data Summary

While specific experimental kinetic data for the degradation of this compound in neutral and basic media is not readily found in peer-reviewed literature, the following table illustrates the expected stability profile. The values presented are hypothetical and intended to guide experimental design.

| Parameter | Neutral Conditions (pH 7.4) | Basic Conditions (pH 9.0) | Forced Basic Conditions (e.g., 1M NaOH) |

| Temperature | 25°C | 25°C | 80°C |

| Half-life (t½) | > 1 year (estimated) | > 1 year (estimated) | Potentially hours to days (degradation may occur under harsh conditions) |

| Degradation Rate Constant (k) | Very low (approaching zero) | Very low (approaching zero) | Measurable but slow |

| Primary Degradation Products | None expected | None expected | Butyraldehyde, Methanol |

Degradation Pathways

Under neutral and basic conditions, this compound is not expected to undergo significant degradation. The primary degradation pathway for acetals is acid-catalyzed hydrolysis. However, under forcing basic conditions (e.g., high temperature and high concentration of a strong base), some slow degradation might be observed, although this is not a typical reaction pathway for acetals.

The logical relationship for the stability and degradation of this compound is illustrated in the following diagram:

References

derivatives of 1,1-Dimethoxybutane in organic chemistry

An In-depth Technical Guide to the Derivatives of 1,1-Dimethoxybutane in Organic Chemistry

Introduction

This compound, also known as butanal dimethyl acetal, is an organic compound with the chemical formula C₆H₁₄O₂.[1][2] It belongs to the acetal class of organic compounds, which are characterized by two ether groups attached to the same carbon atom. The primary significance of this compound in organic synthesis lies in its function as a protecting group for the aldehyde functional group in butyraldehyde.[3] The acetal moiety is stable in neutral to strongly basic conditions, allowing for chemical modifications on other parts of a molecule that would be incompatible with a free aldehyde.[3] Following these transformations, the protecting group can be easily removed under acidic conditions to regenerate the original aldehyde.[3]

Beyond its role as a protective agent, this compound and its derivatives are versatile synthetic intermediates for constructing more complex molecular architectures.[3] Derivatives such as 4-chloro-1,1-dimethoxybutane and N,N-disubstituted amino-1,1-dimethoxybutane serve as key building blocks in the synthesis of fine chemicals and pharmaceutical compounds.[3] This guide provides a comprehensive overview of the synthesis, properties, reactions, and applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data relevant to researchers in organic chemistry and drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4461-87-4 | [1][4][5] |

| Molecular Formula | C₆H₁₄O₂ | [1][2][4] |

| Molecular Weight | 118.17 g/mol | [1][4] |

| Appearance | Liquid | [2] |

| Density | 0.84 g/cm³ | [1][2] |

| Boiling Point | 111.9 °C at 760 mmHg | [1][2] |

| Flash Point | 10.1 °C | [1] |

| Refractive Index | 1.389 | [1] |

| SMILES | CCCC(OC)OC | [1][5] |

| InChIKey | DZKUKLGGGNLHNY-UHFFFAOYSA-N | [2][6] |

Synthesis and Experimental Protocols

Synthesis of this compound via Acid-Catalyzed Acetalization

The most common method for synthesizing this compound is the acid-catalyzed reaction of butyraldehyde with two equivalents of methanol.[3] This reaction is an equilibrium process. To drive the equilibrium towards the formation of the acetal product, the byproduct, water, must be removed from the reaction mixture.[3] This can be achieved by physical methods, such as a Dean-Stark apparatus, or by using dehydrating agents like molecular sieves.[3][7]

References

- 1. This compound|lookchem [lookchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 4461-87-4 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1,1-Dimethoxybutane and Dimethyl Acetals for Aldehyde Protection in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Aldehydes, being highly reactive electrophiles, often require temporary masking to prevent unwanted side reactions with nucleophiles or bases. The formation of a dimethyl acetal, such as 1,1-dimethoxybutane from butyraldehyde, represents a robust and widely employed strategy for aldehyde protection.[1][2] This method is favored for the stability of the resulting acetal under neutral to strongly basic conditions, allowing for a broad range of chemical transformations on other parts of a molecule.[2][3] The aldehyde can be readily regenerated under mild acidic conditions.[4][5]

These application notes provide a comprehensive overview, detailed protocols, and quantitative data for the protection of aldehydes as dimethyl acetals and their subsequent deprotection.

Mechanism of Acetal Formation and Deprotection

The formation of a dimethyl acetal is an acid-catalyzed nucleophilic addition of two equivalents of methanol to an aldehyde. The reaction proceeds through a hemiacetal intermediate. To drive the equilibrium towards the acetal, water, a byproduct of the reaction, is typically removed, often by using a dehydrating agent like trimethyl orthoformate.[4][6]

Deprotection is the reverse process, an acid-catalyzed hydrolysis, which regenerates the aldehyde and two equivalents of methanol.[7]

Reaction Pathway: Aldehyde Protection and Deprotection

Caption: General mechanism for the acid-catalyzed protection of an aldehyde as a dimethyl acetal and its subsequent deprotection via hydrolysis.

Data Presentation: Acetalization of Various Aldehydes

The following table summarizes the results for the protection of a diverse range of aldehydes as their dimethyl acetals using a catalytic amount of hydrochloric acid in methanol.

| Aldehyde Substrate | Product | Time | Conversion (%) | Isolated Yield (%) |

| trans-Cinnamaldehyde | trans-Cinnamaldehyde dimethyl acetal | 30 min | >99 | 95 |

| 4-Methoxycinnamaldehyde | 4-Methoxycinnamaldehyde dimethyl acetal | 30 min | 90 | 85 |

| Benzaldehyde | Benzaldehyde dimethyl acetal | 30 min | >99 | 96 |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde dimethyl acetal | 30 min | >99 | 94 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde dimethyl acetal | 30 min | >99 | 95 |

| 2-Furaldehyde | 2-Furaldehyde dimethyl acetal | 30 min | >99 | 93 |

| Hexanal | Hexanal dimethyl acetal | 30 min | >99 | 92 |

| Cyclohexanecarboxaldehyde | Cyclohexanecarboxaldehyde dimethyl acetal | 30 min | >99 | 93 |

Data sourced from a study by Li, et al., demonstrating a versatile method for acetal formation.[3][8]

Experimental Protocols

Protocol 1: Protection of an Aldehyde as a Dimethyl Acetal

This protocol is a general procedure for the acid-catalyzed protection of aldehydes using methanol.

Materials:

-

Aldehyde (1.0 eq)

-

Methanol (as solvent)

-

Concentrated Hydrochloric Acid (0.1 mol%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or Diethyl ether (for extraction)

Procedure:

-

To a solution of the aldehyde (e.g., 2 mmol) in methanol (e.g., 10 mL), add hydrochloric acid (0.1 mol%) at ambient temperature.

-

Stir the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times typically range from 30 minutes to a few hours.[8]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude dimethyl acetal. The product can be further purified by column chromatography if necessary.

Protocol 2: Deprotection of a Dimethyl Acetal

This protocol describes the hydrolysis of a dimethyl acetal to regenerate the parent aldehyde.

Materials:

-

Dimethyl acetal (1.0 eq)

-

Acetone and Water (e.g., 10:1 v/v)

-

p-Toluenesulfonic acid (catalytic amount) or another acid catalyst like dilute HCl.

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or Diethyl ether (for extraction)

Procedure:

-

Dissolve the dimethyl acetal in a mixture of acetone and water.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.

-

Neutralize the acid catalyst by the addition of a saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the protection of an aldehyde as a dimethyl acetal and its subsequent deprotection.

Conclusion

The use of dimethyl acetals is a highly effective and reliable method for the protection of aldehydes in organic synthesis. The formation and cleavage are typically high-yielding and can be achieved under mild conditions, making this strategy compatible with a wide array of other functional groups. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement this essential protective group strategy in their synthetic endeavors.

References

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TRIMETHYL ORTHOFORMATE - Ataman Kimya [atamanchemicals.com]

- 5. scribd.com [scribd.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Acid-Catalyzed Acetalization for the Synthesis of 1,1-Dimethoxybutane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetalization is a fundamental and widely utilized reaction in organic synthesis, primarily for the protection of carbonyl functional groups in aldehydes and ketones.[1][2][3] This process involves the reaction of a carbonyl compound with an alcohol in the presence of an acid catalyst to form an acetal.[3] The resulting acetal is stable under basic and nucleophilic conditions, providing a robust protecting group that can be readily removed by treatment with aqueous acid.[3][4] This application note provides a detailed protocol for the acid-catalyzed synthesis of 1,1-dimethoxybutane from butanal and methanol, a representative example of dimethyl acetal formation.

The reaction proceeds via a two-step mechanism. Initially, the acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[3] Nucleophilic attack by an alcohol molecule then forms a hemiacetal intermediate.[3] Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. Finally, a second alcohol molecule attacks this carbocation, and deprotonation yields the stable acetal.[3][5] The entire process is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the acetal.[3]

Reaction Mechanism: Acid-Catalyzed Acetalization

Caption: General mechanism of acid-catalyzed acetal formation.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from butanal and methanol using hydrochloric acid as a catalyst. This method is adapted from general procedures for acetal formation.[1]

Materials:

-

Butanal (reagent grade)

-

Methanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methanol (40 mL, excess).

-

Addition of Reactants: Add butanal (0.1 mol, 7.21 g) to the methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol % relative to the aldehyde) to the reaction mixture while stirring.[1]

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive carbonyls, gentle heating or longer reaction times may be necessary.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral or slightly basic. This step neutralizes the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and add water (20 mL). Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 2 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data Summary

The efficiency of acid-catalyzed acetalization can be influenced by the choice of catalyst, reaction temperature, and reaction time. The following table summarizes typical conditions and outcomes for analogous acetalization reactions.

| Carbonyl Substrate | Alcohol | Catalyst (mol%) | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Methanol | HCl (0.1) | Ambient | 30 min | >99 | [1] |

| Cyclohexanecarboxaldehyde | Methanol | HCl (0.1) | Ambient | 30 min | >99 | [1] |

| Butyraldehyde | Methanol | HCl (0.1) | Ambient | 30 min | >99 | [1] |

| Benzaldehyde | Glycerol | [BPy]HSO₄ | 25 | 2 h | 99.8 | [6] |

| Glycerol | Benzaldehyde | p-Toluenesulfonic acid | 140 | 15 min | 67 (conversion) | [6] |

Note: Yields and reaction conditions can vary significantly based on the specific substrates and catalyst used. The provided data serves as a general guideline.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction time or gently heating the mixture. The use of a dehydrating agent, such as trimethyl orthoformate, or the removal of water using a Dean-Stark apparatus can also drive the equilibrium towards the product.[3][4]

-

Incomplete Reaction: Ensure the catalyst is active and used in an appropriate amount. For sterically hindered or less reactive carbonyls, a stronger acid catalyst or higher catalyst loading may be required.

-

Side Reactions: The acidic conditions can be incompatible with acid-sensitive functional groups.[1][2] In such cases, milder catalysts or alternative protecting group strategies should be considered.

Conclusion

The acid-catalyzed acetalization of aldehydes and ketones is a robust and efficient method for the protection of carbonyl groups. The protocol provided for the synthesis of this compound is a general procedure that can be adapted for a wide range of substrates. By carefully selecting the catalyst and optimizing the reaction conditions, high yields of the desired acetal can be achieved.

References

Application Notes and Protocols: Deprotection of 1,1-Dimethoxybutane under Acidic Conditions

Audience: Researchers, scientists, and drug development professionals.

Introduction

In organic synthesis, the protection of carbonyl groups is a crucial strategy to prevent unwanted side reactions. Acetals, such as 1,1-dimethoxybutane (the dimethyl acetal of butyraldehyde), are common protecting groups due to their stability under neutral and basic conditions. However, their selective removal, or deprotection, is equally important to regenerate the parent carbonyl compound at the desired stage of a synthetic route. The most common method for acetal cleavage is acid-catalyzed hydrolysis. This document provides detailed protocols and application notes for the deprotection of this compound under various acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The deprotection of this compound proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is reversible, and the presence of excess water drives the equilibrium towards the formation of the aldehyde. The generally accepted mechanism involves the following steps:

-

Protonation of one of the methoxy groups by an acid catalyst.

-

Elimination of methanol to form a resonance-stabilized oxonium ion.

-

Nucleophilic attack by water on the carbocation.

-

Deprotonation to form a hemiacetal.

-